4-Bromo-2,3-dichlorobenzyl alcohol

Vue d'ensemble

Description

4-Bromo-2,3-dichlorobenzyl alcohol is a chemical compound . It is similar to 6-Bromo-2,3-dichlorobenzyl alcohol, which has a molecular weight of 255.93 . It is also related to 2,4-Dichlorobenzyl alcohol, which is a constituent of commercially available lozenges for acute sore throat caused by upper respiratory tract infections .

Synthesis Analysis

The synthesis of similar compounds, such as alcohols, often involves reactions with hydrogen halides, leading to the formation of alkyl halides . For instance, 2,3-Dichlorobenzyl alcohol can be used in the preparation of certain compounds .Chemical Reactions Analysis

Alcohols, including benzylic alcohols, can undergo a variety of chemical reactions. These include conversion into alkyl halides, tosylates, dehydration to yield alkenes, and conversion into esters . The reactions of alcohols with hydrogen halides result in the formation of alkyl halides .Physical And Chemical Properties Analysis

The physical and chemical properties of alcohols are mainly due to the presence of the hydroxyl group . Alcohols generally have higher boiling points compared to other hydrocarbons of equal molecular masses. This is due to the presence of intermolecular hydrogen bonding between hydroxyl groups of alcohol molecules .Applications De Recherche Scientifique

Chromatographic Applications

4-Bromo-2,3-dichlorobenzyl alcohol has been used in the field of chromatography. For example, a study focused on the synthesis of a related compound, 3-bromo-4-(4-methylbenzyloxy)azobenzene (BMBOA), and its application as a stationary phase in packed columns for gas chromatography. This study explored the chromatographic characteristics such as column efficiency, polarity, and operating temperature range, and found that it was effective for separating phenols and chlorobenzyl chlorides (Baniceru, Radu, & Pătroescu, 1995).

Molecular Synthesis and Properties

In molecular synthesis, this compound and related compounds have been used to prepare various molecular structures. For instance, research on the synthesis of 3-halopyridine--adenine dinucleotides involved studying the properties of model compounds like 1-(2',6'-dichlorobenzyl)-3-halogenopyridinium. These compounds were found to be active as hydrogen acceptors and competitive inhibitors with respect to certain enzymes (Abdallah, Biellmann, Samama, & Wrixon, 1976).

Catalysis and Chemical Reactions

The compound has been implicated in studies related to catalysis and chemical reactions. Research on the intramolecular cyclization of 1,2-dibromohomoallylic alcohols to form 4-bromo-2,3-dihydrofurans demonstrated its utility in creating non-aromatic heterocycles with useful coupling handles (An et al., 2021).

Photocatalytic Decomposition

This compound has also been studied in the context of photocatalytic decomposition. A study investigated the photodegradation of halosubstituted benzyl alcohols, including 4-bromo and 4-chlorobenzyl alcohols, on semiconductor particles in aqueous media. This research provides insights into the degradation pathways and efficiency of different halosubstituted benzyl alcohols (Wissiak, Šket, & Vrtacnik, 2000).

Biocatalytic Production

In the field of biocatalysis, research has been conducted on the enzymatic production of (S)-4-bromo-3-hydroxybutyrate, which is structurally related to this compound. The study explored the use of specific enzymes for the production of this compound, highlighting its potential applications in the synthesis of intermediate compounds for pharmaceuticals (Asako, Shimizu, & Itoh, 2009).

Mécanisme D'action

Target of Action

4-Bromo-2,3-dichlorobenzyl alcohol is a derivative of dichlorobenzyl alcohol, which is a mild antiseptic . It is known to have a broad spectrum of activity against bacteria and viruses associated with mouth and throat infections . The primary targets of this compound are the proteins present on the surface of these microorganisms .

Mode of Action

It is thought to be related to the denaturation of external proteins and rearrangement of the tertiary structure proteins . This compound may also exert a local anesthetic action due to a reduced sodium channel blockade .

Biochemical Pathways

The compound is likely to interact with the biochemical pathways involved in protein synthesis and function in the target microorganisms. By denaturing the proteins and disrupting their structure, the compound can inhibit the normal functioning of these pathways, leading to the death of the microorganisms .

Pharmacokinetics

Dichlorobenzyl alcohol, a related compound, is known to be released almost immediately from its formulation and reaches peak concentration after 3-4 minutes . The concentration in saliva after 120 minutes represents about 50% of the administered dose .

Result of Action

The result of the action of this compound is the elimination of bacteria and viruses associated with mouth and throat infections. By disrupting the structure and function of proteins in these microorganisms, the compound can effectively kill them and alleviate the symptoms of the infection .

Safety and Hazards

Orientations Futures

Dichlorobenzyl alcohol is a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections . It is considered an active ingredient found in several over-the-counter products . Future research may focus on its potential uses in treating other conditions or in combination with other compounds.

Relevant Papers The papers retrieved provide valuable information about the properties and potential uses of 4-Bromo-2,3-dichlorobenzyl alcohol and similar compounds . They highlight the compound’s antiseptic properties, its potential uses in treating throat infections, and its role in various chemical reactions .

Propriétés

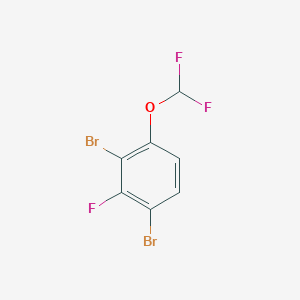

IUPAC Name |

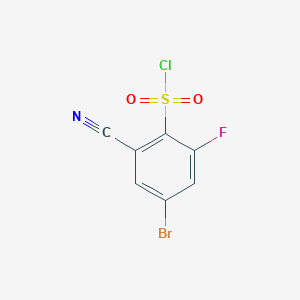

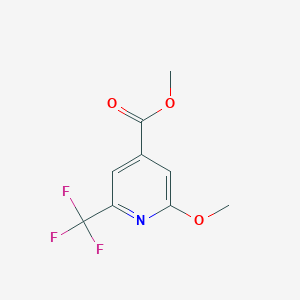

(4-bromo-2,3-dichlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2O/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVBTQKPMMBSQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CO)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1410249.png)